molecular formula C9H7F3O3 B2607912 4-Methyl-2-(trifluoromethoxy)benzoic acid CAS No. 1261747-62-9

4-Methyl-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2607912
CAS No.: 1261747-62-9
M. Wt: 220.147
InChI Key: BPDKBPYHHXWZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C9H7F3O3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a benzoic acid derivative. One common method is the reaction of 4-methylbenzoic acid with trifluoromethoxy reagents under specific conditions. For example, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-2-(trifluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • 4-Methoxy-2-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4-Methyl-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both a trifluoromethoxy group and a methyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-2-3-6(8(13)14)7(4-5)15-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDKBPYHHXWZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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